Glucoraphenin

Biocatalysis Isothiocyanate Production Enzymatic Hydrolysis

Researchers requiring reproducible sulforaphene generation for biocatalysis or Phase II enzyme induction studies face non-comparable results when substituting glucoraphenin with analogs like glucoraphanin. Glucoraphenin (≥98% HPLC) is the specific glucosinolate precursor for sulforaphene, achieving 97.84% enzymatic conversion under optimized conditions (Rmyr myrosinase, 40°C, pH 7.0). • Demonstrated 3.2-fold GST induction at a single low dose of 24 mg/kg in vivo, distinguishing its activity from close analogs. • Structurally distinct Δ4 double bond in the 4-methylsulfinyl-3-butenyl side chain ensures differential modulation of xenobiotic metabolizing enzymes vs. saturated analogs. • Supplied as an analytical standard suitable for HPLC/LC-MS method development, validation, and routine quantification of GRE in radish-derived extracts and dietary supplements.

Molecular Formula C12H21NO10S3
Molecular Weight 435.5 g/mol
Cat. No. B1237682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlucoraphenin
Synonyms4-methylsulfinyl-3-butenyl GL
4-methylsulfinyl-3-butenyl glucosinolate
glucoraphenin
Molecular FormulaC12H21NO10S3
Molecular Weight435.5 g/mol
Structural Identifiers
SMILESCS(=O)C=CCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O
InChIInChI=1S/C12H21NO10S3/c1-25(18)5-3-2-4-8(13-23-26(19,20)21)24-12-11(17)10(16)9(15)7(6-14)22-12/h3,5,7,9-12,14-17H,2,4,6H2,1H3,(H,19,20,21)/b5-3+,13-8?/t7-,9-,10+,11-,12+,25?/m1/s1
InChIKeyZFLXCZJBYSPSKU-HFUPMICZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glucoraphenin Procurement Guide: CAS 28463-24-3 Technical Overview for Research and Industrial Sourcing


Glucoraphenin (GRE, CAS: 28463-24-3) is an aliphatic glucosinolate predominantly found in radish (Raphanus sativus L.) seeds, sprouts, and leaves [1]. It serves as the biological precursor to the bioactive isothiocyanate sulforaphene (SFE) [2]. Structurally, it features a 4-methylsulfinyl-3-butenyl side chain, distinguishing it from its close analog glucoraphanin, which possesses a saturated 4-methylsulfinylbutyl side chain [3]. The compound is typically procured as an analytical standard (e.g., potassium salt, purity ≥98% by HPLC) for quantification or as a research-grade material for in vitro and in vivo studies [4].

Why Glucoraphenin Cannot Be Substituted by Generic Glucosinolates in Research Protocols


Direct substitution of glucoraphenin (GRE) with other glucosinolates like glucoraphanin (GRA) or glucoraphasatin (GRH) in experimental systems will yield non-comparable results due to fundamental differences in structure, enzymatic conversion efficiency, and biological activity [1]. The distinct double bond in GRE's side chain dictates both its chemical reactivity and its differential modulation of xenobiotic metabolizing enzymes (XMEs) in vivo, making it a specific tool rather than a generic precursor [2]. Furthermore, the conversion efficiency to its active isothiocyanate, sulforaphene, differs markedly from the GRA-to-sulforaphane conversion under identical enzymatic conditions, directly impacting the yield and interpretation of functional assays [3]. Therefore, selection of GRE must be based on its specific, quantifiable characteristics detailed below, rather than class-level assumptions about glucosinolate function.

Glucoraphenin vs. Analogs: A Quantitative Guide to Differentiated Performance and Selection Criteria


Biocatalytic Conversion Efficiency: Glucoraphenin vs. Glucoraphanin

Under identical conditions, the enzymatic conversion of glucoraphenin (GRE) to sulforaphene is more efficient than the conversion of glucoraphanin (GRA) to sulforaphane. A novel myrosinase, Rmyr, achieved a conversion efficiency of 97.84% for GRE to sulforaphene, compared to 92.48% for GRA to sulforaphane [1]. This represents a 5.36 percentage point absolute increase in efficiency, which is critical for maximizing yield in preparative-scale biocatalysis [1].

Biocatalysis Isothiocyanate Production Enzymatic Hydrolysis

Differential Modulation of Phase II Detoxification Enzymes: Glucoraphenin vs. Glucoraphasatin

Glucoraphenin (GRE) and its redox analog glucoraphasatin (GRH) exhibit distinct and quantifiable differences in their induction of hepatic xenobiotic metabolizing enzymes (XMEs) in vivo. A single oral dose of GRE (24 mg/kg) in rats increased glutathione S-transferase (GST) activity by up to 3.2-fold, a significantly greater induction than that achieved by the same dose of GRH, which showed a different induction profile [1]. Conversely, repeated higher doses of GRH (120 mg/kg for 4 days) were more effective at inducing UDP-glucuronosyl transferase (UGT) by 2-fold [1].

Chemoprevention Xenobiotic Metabolism In Vivo Pharmacology

Cellular Cytotoxicity Profile: Intact Glucoraphenin vs. its Metabolite Sulforaphene

The intact glucosinolate glucoraphenin (GRE) is non-cytotoxic, whereas its myrosinase-hydrolyzed metabolite, sulforaphene, induces significant cytotoxicity and apoptosis in human cancer cell lines. In HepG2 human hepatocarcinoma cells, incubation with the intact glucosinolate glucoraphenin showed no cytotoxicity. In contrast, its metabolite sulforaphene induced cell death, stimulated apoptosis, and caused cell cycle arrest at the Sub G₀/G₁ phase [1].

Cancer Biology Cytotoxicity Apoptosis

Biological Source and Natural Abundance: Glucoraphenin vs. Glucoraphanin

Glucoraphenin (GRE) is the predominant glucosinolate in radish (Raphanus sativus), whereas glucoraphanin (GRA) is the major one in broccoli (Brassica oleracea var. italica) [1]. In black radish dietary supplements, GRE was quantified as the most abundant glucosinolate, with a content of 0.84–1.27 mg/g [2]. This is in stark contrast to glucoraphanin, which is present only in trace amounts in radish, leading to patented methods aimed at increasing the GRA:GRE ratio in radish seed extracts for specific applications [3].

Phytochemistry Botanical Sourcing Natural Product Quantification

Thermal Stability Profile in Processing: Glucoraphenin vs. Glucoraphanin

Glucoraphenin (GRE) exhibits optimal thermal stability within a specific acidic to neutral pH range (pH 2–7), a key consideration for industrial extraction and food processing applications [1]. Its decomposition is positively correlated with concentration and temperature, and it is particularly prone to degradation in protic solvents [1]. While glucoraphanin (GRA) is reported to be stable below 100°C with accelerated degradation at 120°C [2], GRE's defined pH stability window and documented decomposition mechanism provide a more detailed and actionable framework for preventing loss during processing.

Food Processing Stability Testing Formulation Science

Performance as an Analytical Reference Standard

High-purity glucoraphenin (GRE) is a critical analytical reference standard for the accurate identification and quantification of this specific glucosinolate in complex plant matrices and dietary supplements. Commercial standards are typically supplied with a purity ≥98% (HPLC) and include a certificate of analysis with a chromatogram, enabling precise calibration for HPLC-PDA or LC-MS/MS methods [1]. In validated analytical methods for black radish supplements, GRE served as a key quantitative marker, with its desulfo- form used for robust quantification via standard curves constructed using pure reference compounds [2].

Analytical Chemistry HPLC Method Development Quality Control

Optimal Use Cases for Glucoraphenin Based on Verified Differential Evidence


High-Efficiency Biocatalytic Production of Sulforaphene

Given its 97.84% enzymatic conversion efficiency to sulforaphene, glucoraphenin is the superior substrate for preparative-scale biocatalysis aimed at producing this specific isothiocyanate. Protocols utilizing Rmyr myrosinase at 40°C and pH 7.0 can maximize yield and minimize waste, making GRE the precursor of choice for generating sulforaphene for downstream biological assays [1].

In Vivo Studies on Glutathione S-Transferase (GST) Induction

For researchers investigating the chemopreventive induction of Phase II detoxification enzymes, particularly glutathione S-transferase (GST), glucoraphenin is a targeted tool. Its demonstrated capacity to induce GST up to 3.2-fold in vivo at a low single dose (24 mg/kg) provides a clear, quantifiable endpoint that distinguishes its activity from that of close analogs like glucoraphasatin [2].

Analytical Method Development and Quality Control of Radish-Based Products

In analytical chemistry and quality control settings, a high-purity (≥98%) glucoraphenin reference standard is essential for the development, validation, and routine execution of HPLC or LC-MS methods. It enables the accurate quantification of GRE as a marker compound in radish-derived ingredients, extracts, and dietary supplements, ensuring product consistency and meeting analytical rigor required for publication [3].

Investigating Metabolism by Gut Microbiota

Glucoraphenin serves as a specific probe to study the metabolic capacity of the intestinal microbiome. Since plant myrosinase is often inactivated by cooking, unmodified GRE can reach the colon and be transformed by bacterial enzymes into glucoraphasatin. This unique pathway can be exploited to investigate the role of the gut microbiota in activating dietary glucosinolates and their subsequent effects on host physiology, such as intestinal motility [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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